Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C18H19NO6. It is known for its unique structure, which includes a benzodioxole ring fused to a dihydropyridine core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with appropriate dihydropyridine precursors under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine core to tetrahydropyridine or other reduced forms.
Substitution: The benzodioxole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole ring and dihydropyridine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring with a dihydropyridine core sets it apart from other similar compounds, making it a valuable subject of study in various research fields .
Biological Activity
Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DBDMD) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
DBDMD belongs to the class of 1,4-dihydropyridines, characterized by the following structural formula:
Table 1: Chemical and Physical Properties
Property | Value |
---|---|
Molecular Weight | 334.33 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Appearance | White to off-white powder |
1. Antioxidant Activity
DBDMD has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation has been documented in various in vitro assays.
2. Antimicrobial Activity
Research has shown that DBDMD exhibits antimicrobial effects against a range of bacterial strains. In particular, it has been tested against:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values for these strains ranged from 31.25 to 62.5 µg/mL, indicating moderate antibacterial efficacy .
3. Anti-inflammatory Effects
DBDMD has shown potential anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines and reduce edema in inflammatory conditions. This property suggests its potential use in treating inflammatory diseases.
4. Cardiovascular Effects
The compound's structure suggests possible calcium channel-blocking activity, similar to other dihydropyridines. Preliminary studies indicate that DBDMD may help lower blood pressure and improve cardiac function by modulating calcium influx in cardiac and vascular smooth muscle cells.
The biological activity of DBDMD is believed to be mediated through several mechanisms:
- Calcium Channel Blockade : By interacting with L-type calcium channels, DBDMD may reduce intracellular calcium levels, leading to vasodilation and decreased cardiac workload.
- Antioxidant Mechanism : The benzodioxole moiety in its structure contributes to its ability to donate electrons and neutralize free radicals.
- Inhibition of Inflammatory Pathways : DBDMD may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, DBDMD was evaluated for its antibacterial properties against clinical isolates of E. coli and S. aureus. The results indicated that DBDMD effectively inhibited bacterial growth at concentrations comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
A preclinical trial assessed the anti-inflammatory effects of DBDMD in a rat model induced with carrageenan. The treatment group exhibited a significant reduction in paw edema compared to controls, suggesting that DBDMD could be beneficial for managing inflammatory conditions .
Properties
IUPAC Name |
dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-9-14(17(20)22-3)16(15(10(2)19-9)18(21)23-4)11-5-6-12-13(7-11)25-8-24-12/h5-7,16,19H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQJJXRGOXYEOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC3=C(C=C2)OCO3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351589 | |
Record name | dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93515-26-5 | |
Record name | dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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